(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol
CAS No.: 881845-15-4
Cat. No.: VC7436530
Molecular Formula: C10H11N3O
Molecular Weight: 189.218
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881845-15-4 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.218 |
| IUPAC Name | (4-methyl-5-phenyl-1,2,4-triazol-3-yl)methanol |
| Standard InChI | InChI=1S/C10H11N3O/c1-13-9(7-14)11-12-10(13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 |
| Standard InChI Key | VRKWWEQIJSSGKX-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1C2=CC=CC=C2)CO |
Introduction
Chemical Identification and Structural Properties
Systematic Nomenclature and Registry Information
(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol is systematically named according to IUPAC conventions, reflecting its triazole ring substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 881845-15-4 | |
| Molecular Formula | CHNO | - |
| Molecular Weight | 189.22 g/mol | - |
| SMILES Notation | COC1=NN=C(C2=CC=CC=C2)N1C | - |
The CAS number 881845-15-4 uniquely identifies this compound in chemical databases, distinguishing it from structurally similar triazole derivatives such as (diphenyl-4H-1,2,4-triazol-3-yl)methanol (CAS 56999-71-4) .
Structural Characteristics
The molecule consists of a 1,2,4-triazole heterocycle with three distinct substituents:
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Position 4: Methyl group (-CH)
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Position 5: Phenyl ring (CH)
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Position 3: Hydroxymethyl moiety (-CHOH)
This substitution pattern creates a planar aromatic system with potential hydrogen-bonding capacity via the hydroxyl group, a feature often exploited in drug design for target binding.
Synthesis and Manufacturing
General Synthetic Approaches
While explicit synthetic protocols for (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol remain proprietary, triazole derivatives are typically synthesized through:
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Cyclocondensation Reactions: Between hydrazine derivatives and carboxylic acids or their equivalents .
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this method more commonly produces 1,2,3-triazoles .
The hydroxymethyl group likely originates from post-cyclization functionalization, such as nucleophilic substitution or reduction of ester intermediates.
Industrial Production Status
As of 2025, commercial production appears limited to small-scale synthesis by specialty chemical suppliers like Combi-Blocks, which markets the compound exclusively for research purposes . No large-scale manufacturing processes have been documented in publicly available literature.
| Handling Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, lab coat, eye protection |
| Ventilation | Use in well-ventilated area |
| Storage Conditions | Room temperature, dry environment |
First Aid Measures
Despite its low hazard profile, recommended exposure responses include:
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Dermal Exposure: Wash with soap/water; remove contaminated clothing
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Ingestion: Rinse mouth; seek medical attention if symptoms persist
No specific antidotes are documented, reflecting the compound's limited toxicity data.
Research Applications
Pharmaceutical Development
The 1,2,4-triazole scaffold is pharmacologically significant due to its:
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Metal-chelating capacity via N-atoms
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Metabolic stability compared to imidazole analogs
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Versatility in forming hydrogen bonds
While direct studies on (4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)methanol are scarce, structural analogs demonstrate:
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Antimicrobial Activity: Triazoles inhibit fungal CYP450 enzymes
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Anticancer Potential: Through kinase inhibition or DNA intercalation
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Neurological Applications: Modulation of GABA receptors
Materials Science
The hydroxymethyl group enables polymer grafting or coordination complex formation, suggesting utility in:
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Metal-organic frameworks (MOFs)
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Photoluminescent materials
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Catalytic systems
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